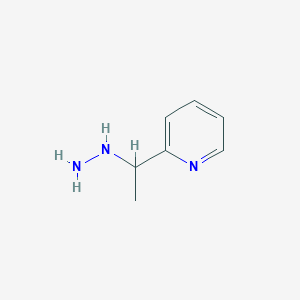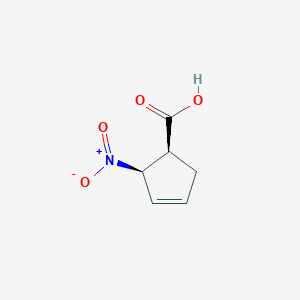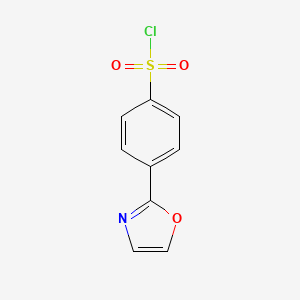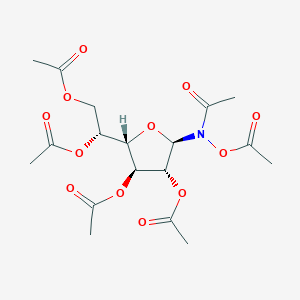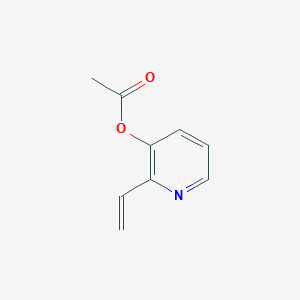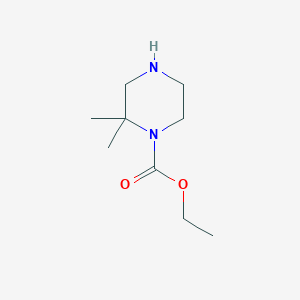
Ethyl 2,2-dimethylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dimethylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and two methyl groups attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to enhance the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted piperazine derivatives .
Scientific Research Applications
Ethyl 2,2-dimethylpiperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is used in the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may bind to kinase-inactive conformations, affecting the activity of kinases involved in cellular signaling pathways . The presence of the ethyl ester and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2,2-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
- Benzyl 2,2-dimethylpiperazine-1-carboxylate
- 1-Ethyl-2,2-dimethylpiperazine dihydrochloride
These compounds share the piperazine core structure but differ in the substituents attached to the ring. The unique combination of the ethyl ester and two methyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
846052-90-2 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-8(12)11-6-5-10-7-9(11,2)3/h10H,4-7H2,1-3H3 |
InChI Key |
BMAILXSNFNQWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCNCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


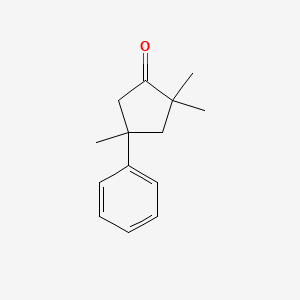

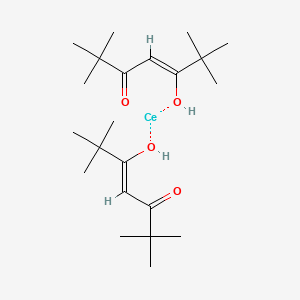

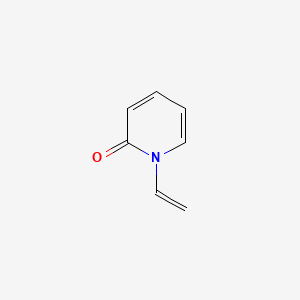

![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
